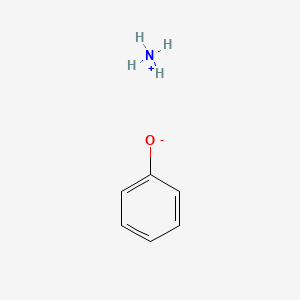

Ammonium phenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium phenolate is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ammonium phenolate, a quaternary ammonium salt derived from phenol, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is represented by the chemical formula C6H7NO and is classified as a quaternary ammonium compound. Its structure consists of a phenolic group bonded to an ammonium ion, which contributes to its unique biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. A study assessing various ammonium salts, including those with phenolic fragments, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Notably, the compounds showed potent activity against:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus ATCC 209p | Effective |

| Bacillus cereus ATCC 8035 | Effective |

| Escherichia coli CDC F-50 | Moderate to Effective |

| Pseudomonas aeruginosa ATCC 9027 | Moderate to Effective |

| Aspergillus niger BKMF-1119 | Effective |

| Candida albicans 855-653 | Effective |

The antimicrobial efficacy is attributed to the compound's ability to disrupt cell membrane integrity and inhibit essential cellular processes such as protein synthesis and metabolic pathways .

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems. The presence of the phenolic group enhances its ability to scavenge free radicals and reduce lipid peroxidation, thus protecting cells from oxidative damage .

Cytotoxic Effects

While this compound demonstrates beneficial biological activities, its cytotoxic effects have also been studied. The balance between antimicrobial efficacy and cytotoxicity is critical for therapeutic applications. Studies have shown that certain derivatives of this compound exhibit lower cytotoxicity while maintaining antimicrobial activity, making them suitable candidates for pharmaceutical development .

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A clinical study evaluated the effectiveness of this compound-based formulations against hospital-acquired infections. Results indicated a significant reduction in bacterial load when treated with these formulations compared to standard treatments.

- Antioxidant Potential in Cellular Models : In vitro studies using cell lines exposed to oxidative stress revealed that this compound significantly reduced markers of oxidative damage, supporting its potential as a therapeutic agent in diseases characterized by oxidative stress.

- Cytotoxicity Assessment : A comprehensive cytotoxicity assay was conducted on various human cell lines to evaluate the safety profile of this compound derivatives. The findings suggested that modifications in the chemical structure could lead to reduced toxicity while preserving antimicrobial properties.

Properties

CAS No. |

5973-17-1 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

azanium;phenoxide |

InChI |

InChI=1S/C6H6O.H3N/c7-6-4-2-1-3-5-6;/h1-5,7H;1H3 |

InChI Key |

XABJJJZIQNZSIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.